Biotinyl-NH-PEG3-C3-amido-C3-COOH
Description
Biotinyl-NH-PEG3-C3-amido-C3-COOH (CAS 1205744-09-7) is a polyethylene glycol (PEG)-based PROTAC linker with a molecular formula of C33H63N5O8S and a molecular weight of 689.95 . Its structure comprises:
- A biotin moiety for high-affinity binding to streptavidin/avidin systems.
- A PEG3 spacer providing hydrophilicity, flexibility, and reduced steric hindrance.
- A C3-amido-C3 chain linking the PEG spacer to a terminal carboxylic acid (-COOH) group.
This compound is designed for synthesizing proteolysis-targeting chimeras (PROTACs), which degrade target proteins via the ubiquitin-proteasome system. It connects an E3 ubiquitin ligase ligand to a target protein-binding moiety, enabling selective protein degradation .
Properties
Molecular Formula |
C25H44N4O8S |
|---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H44N4O8S/c30-21(7-2-1-6-20-24-19(18-38-20)28-25(34)29-24)26-10-4-12-35-14-16-37-17-15-36-13-5-11-27-22(31)8-3-9-23(32)33/h19-20,24H,1-18H2,(H,26,30)(H,27,31)(H,32,33)(H2,28,29,34)/t19-,20-,24-/m0/s1 |
InChI Key |
KUWCOOYXVSTSME-SKPFHBQLSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotinyl-NH-PEG3-C3-amido-C3-COOH involves several steps:
Biotinylation: Biotin is first activated and then reacted with an amine group to form Biotinyl-NH.
PEGylation: The Biotinyl-NH is then linked to a PEG3 chain, which consists of three ethylene glycol units.
Amidation: The PEG3 chain is further reacted with an amine group to form the C3-amido linkage.
Carboxylation: Finally, the compound is carboxylated to introduce the COOH group at the end
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity, often exceeding 99% .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions where the biotinyl group can be replaced or modified.
Amidation Reactions: The amide linkages can be formed or broken under specific conditions.
Carboxylation and Decarboxylation: The COOH group can participate in carboxylation and decarboxylation reactions
Common Reagents and Conditions:
Biotinylation: Biotin, N-hydroxysuccinimide (NHS), and dicyclohexylcarbodiimide (DCC).
PEGylation: PEG3, N,N’-disuccinimidyl carbonate (DSC).
Amidation: Amine groups, coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Carboxylation: Carbon dioxide, base catalysts
Major Products Formed:
Biotinylated derivatives: Modified biotinyl groups.
Amide derivatives: Compounds with modified amide linkages.
Carboxylated derivatives: Compounds with modified carboxyl groups
Scientific Research Applications
Chemistry: : Biotinyl-NH-PEG3-C3-amido-C3-COOH is used as a linker in the synthesis of PROTACs, which are employed to selectively degrade target proteins. This has significant implications in chemical biology and drug discovery .
Biology: : In biological research, the compound is used to label and track proteins, enabling the study of protein-protein interactions and cellular processes .
Medicine: : In medical research, PROTACs synthesized using this compound are being investigated for their potential to treat diseases by targeting and degrading disease-causing proteins .
Industry: : The compound is used in the development of diagnostic tools and assays, particularly those involving biotin-streptavidin interactions .
Mechanism of Action
Biotinyl-NH-PEG3-C3-amido-C3-COOH functions as a linker in PROTACs, which work by bringing together an E3 ubiquitin ligase and a target protein. The PROTAC molecule binds to both the E3 ligase and the target protein, facilitating the transfer of ubiquitin to the target protein. This ubiquitination marks the target protein for degradation by the proteasome, a cellular complex responsible for protein degradation .
Comparison with Similar Compounds
Key Properties :
- Storage : Powder at -20°C (3 years), solvent at -80°C (1 year) .
- Applications : PROTAC synthesis, bioconjugation, and protein labeling.
Structural and Functional Group Variations
The table below compares Biotinyl-NH-PEG3-C3-amido-C3-COOH with structurally related PEG-biotin derivatives:
Biotin-PEG3-COOH (CAS 252881-76-8)
- Structure : Lacks the C3-amido-C3 chain, resulting in a shorter backbone.
- Molecular Weight : ~447.55 (vs. 689.95 for this compound).
- Applications: Primarily used in immunoassays and protein separation due to its simplicity and strong biotin-streptavidin interaction .
- Advantage : Higher solubility in aqueous solutions due to shorter PEG chain.
Biotin-PEG3-C3-NH2 (CAS 183896-00-6)
- Terminal Group : Features an amine (-NH2) instead of COOH.
- Applications : Enables conjugation with carboxylated molecules via EDC/NHS chemistry. Used in drug delivery systems and surface functionalization .
- Limitation : Less suitable for PROTACs due to the absence of a COOH group for ligase ligand coupling.
Azide-PEG3-COOH (CAS 1056024-94-2)
- Functional Groups : Combines azide (-N3) and COOH for click chemistry (e.g., CuAAC with alkynes).
- Applications : Ideal for bioorthogonal labeling and polymer synthesis .
Propargyl-PEG2-CH2COOH
- Functional Groups : Propargyl group enables alkyne-azide cycloaddition .
- Applications : Antibody-drug conjugate (ADC) synthesis and targeted drug delivery .
Physicochemical Properties
| Property | This compound | Biotin-PEG3-COOH | Biotin-PEG3-C3-NH2 |
|---|---|---|---|
| Solubility | Moderate in DMSO/DMF | High in water | Moderate in DMSO |
| Stability | Sensitive to light/temperature | Stable in neutral pH | Stable at -20°C |
| Reactivity | COOH requires activation (EDC) | Direct COOH coupling | NH2 reacts with NHS esters |
Application-Specific Advantages
- PROTAC Synthesis : this compound’s extended C3-amido-C3 chain provides optimal spacing between PROTAC components, enhancing proteasomal recruitment efficiency .
- Drug Delivery : Biotin-PEG3-C3-NH2’s amine group facilitates pH-sensitive conjugation , useful in tumor-targeted therapies .
- Surface Functionalization : Biotin-PEG3-COOH’s shorter structure is preferred for biosensor fabrication due to reduced steric hindrance .
Biological Activity
Biotinyl-NH-PEG3-C3-amido-C3-COOH, commonly referred to as DIPEA, is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker that has garnered attention in the field of targeted protein degradation. This article explores its biological activity, mechanisms of action, and relevant research findings.
Target of Action
DIPEA functions as a linker in PROTAC molecules, facilitating the selective degradation of target proteins. It connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein, thereby promoting the ubiquitination and subsequent proteasomal degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway involved is the ubiquitin-proteasome system. This system is crucial for regulating protein levels within cells by marking unwanted proteins for degradation. The mechanism involves:
- Formation of a Complex : DIPEA binds to both the target protein and the E3 ligase.
- Ubiquitination : The E3 ligase facilitates the transfer of ubiquitin to the target protein.
- Degradation : The tagged protein is recognized and degraded by the proteasome.
Cellular Effects
The biological activity of DIPEA extends beyond mere degradation; it influences various cellular processes:
- Selective Degradation : By targeting specific proteins, DIPEA can modulate signaling pathways involved in cancer progression and other diseases .
- Subcellular Localization : The localization of DIPEA within cells depends on the target protein it is designed to degrade, impacting its effectiveness in different cellular contexts.
Case Studies
- Cancer Research : In studies involving cancer cell lines, DIPEA has been shown to effectively degrade oncogenic proteins, leading to reduced cell proliferation and increased apoptosis in tumor cells .
- Neurodegenerative Diseases : Research indicates that DIPEA can target misfolded proteins associated with neurodegenerative diseases, potentially offering therapeutic benefits by clearing toxic aggregates from neuronal cells .
Biochemical Analysis
| Property | Description |
|---|---|
| Molecular Weight | Approximately 500 Da |
| Solubility | Soluble in water and common organic solvents |
| Stability | Stable under physiological conditions |
| Linker Length | PEG3 (three ethylene glycol units) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
